![molecular formula C14H17N3O B7508837 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
4-[(1-Phenylpyrazol-4-yl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Phenylpyrazol-4-yl)methyl]morpholine, also known as PPM, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. PPM is a member of the pyrazole family of compounds, which have been extensively studied for their biological and pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
4-[(1-Phenylpyrazol-4-yl)methyl]morpholine has been found to have various scientific research applications. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their biological and catalytic properties. 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine has also been used as a fluorescent probe for the detection of metal ions in biological samples. In addition, 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine is not fully understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. This property has been utilized in its various applications, such as the detection of metal ions and drug delivery.
Biochemical and Physiological Effects
4-[(1-Phenylpyrazol-4-yl)methyl]morpholine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine is its ability to form stable complexes with metal ions, which makes it useful in various research applications. However, one of the limitations of 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine is its potential toxicity, which may limit its use in certain experiments. In addition, the synthesis of 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine can be challenging, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine. One area of interest is the development of new metal complexes using 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine as a ligand, which may have potential applications in catalysis and drug delivery. Another area of interest is the study of the biological and pharmacological properties of 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine and its derivatives, which may lead to the development of new drugs for the treatment of various diseases. Finally, the development of new synthesis methods for 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine may improve its availability for research purposes.
Synthesemethoden
The synthesis of 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine involves the reaction of 1-phenyl-4-chloropyrazole with morpholine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained by filtration and subsequent purification. This method has been reported to yield 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine in high purity and yield.
Eigenschaften
IUPAC Name |
4-[(1-phenylpyrazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-4-14(5-3-1)17-12-13(10-15-17)11-16-6-8-18-9-7-16/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQQMBJWGRYTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

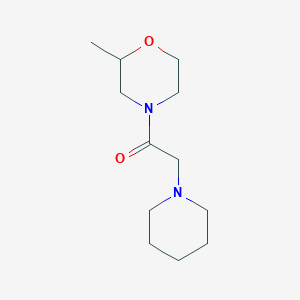
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

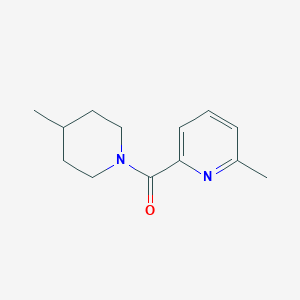
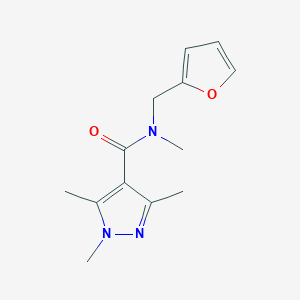


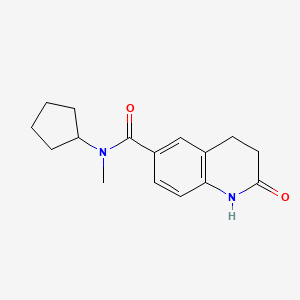
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)

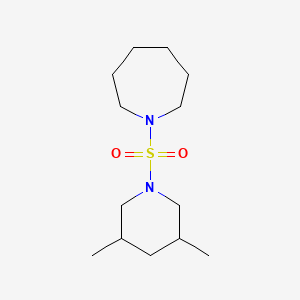
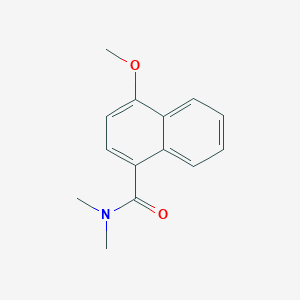
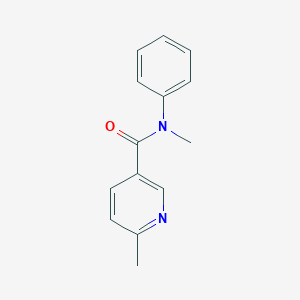
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)